5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole
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Overview
Description
5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole: is a heterocyclic compound that features an oxazole ring substituted with an azepane group, a benzyl group, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole typically involves the formation of the oxazole ring followed by the introduction of the azepane, benzyl, and tosyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions .
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in transdermal drug delivery systems.
5-(Azepan-1-yl)-1H-1,2,3-triazole-4-carbonitrile: Studied for its potential antimicrobial properties.
Uniqueness: 5-(Azepan-1-yl)-2-benzyl-4-tosyloxazole stands out due to its combination of an oxazole ring with azepane, benzyl, and tosyl groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-(azepan-1-yl)-2-benzyl-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-11-13-20(14-12-18)29(26,27)22-23(25-15-7-2-3-8-16-25)28-21(24-22)17-19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYREMXMPJZTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)CC3=CC=CC=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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